molecular formula C21H23N3O4 B1234431 Esmirtazapine maleate CAS No. 680993-85-5

Esmirtazapine maleate

Cat. No. B1234431
M. Wt: 381.4 g/mol
InChI Key: RPUBHMMISKEXSR-MLCLTIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.

Scientific Research Applications

Esmirtazapine in Insomnia Treatment

Esmirtazapine, a medication with high affinity for serotonin 5-HT2A and histamine-1 receptors, has been investigated primarily for its potential in treating insomnia. Studies have shown significant improvements in objective and patient-reported parameters of sleep onset, maintenance, and duration in non-elderly adult patients with primary insomnia. These improvements include reductions in wake time after sleep onset (WASO), improvements in total sleep time, and patient-reported sleep quality and satisfaction with sleep duration. Esmirtazapine was generally well tolerated in these studies, with minimal residual daytime effects and no observed rebound insomnia upon discontinuation (Ivgy-may et al., 2015).

Esmirtazapine for Postmenopausal Vasomotor Symptoms

Esmirtazapine has also been evaluated for the treatment of moderate to severe vasomotor symptoms (VMS) in postmenopausal women. Clinical trials have demonstrated that esmirtazapine significantly reduced the frequency and severity of moderate to severe VMS associated with menopause, suggesting its potential application in this area. The treatment was generally well tolerated in the study population (Birkhaeuser et al., 2019).

Esmirtazapine in Elderly Patients with Insomnia

A study focused on the long-term safety of esmirtazapine in elderly outpatients (aged ≥65 years) with insomnia. The study highlighted the tolerability of esmirtazapine in this demographic, with no significant safety concerns observed. Improvements from baseline in total sleep time, wake time after sleep onset, and sleep latency were noted, supporting its efficacy in treating insomnia in older adults (Ivgy-may et al., 2020).

properties

CAS RN

680993-85-5

Product Name

Esmirtazapine maleate

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

InChI

InChI=1S/C17H19N3.C4H4O4/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1

InChI Key

RPUBHMMISKEXSR-MLCLTIQSSA-N

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O

Pictograms

Irritant

synonyms

(N-methyl-11C)mirtazapine
(S)-Mirtazapine
6 Azamianserin
6-azamianserin
esmirtazapine
mirtazapine
Norset
ORG 3770
Org 50081
ORG-3770
ORG3770
Remergil
Remeron
Rexer
Zispin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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